

Application Notes and Protocols for the Synthesis of 4-Guanidinobutanoic Acid

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Compound of Interest

Compound Name: 4-Guanidinobutanoic acid

Cat. No.: B1205289

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Introduction

4-Guanidinobutanoic acid, also known as γ -guanidinobutyric acid (GBA), is a naturally occurring amino acid derivative. It is structurally related to the inhibitory neurotransmitter γ -aminobutyric acid (GABA) and the amino acid arginine.^{[1][2]} In biological systems, **4-guanidinobutanoic acid** is involved in arginine and proline metabolism and is a precursor in the biosynthesis of creatine, a vital molecule for energy homeostasis in muscle and brain tissue.^{[3][4][5][6]} Its potential roles in neurotransmission and its association with certain metabolic disorders have made it a compound of interest for researchers in neuroscience and drug development.^[7]

These application notes provide a detailed protocol for the chemical synthesis of **4-guanidinobutanoic acid**, its characterization, and an overview of its biological significance.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of **4-Guanidinobutanoic Acid**

Property	Value
Molecular Formula	C ₅ H ₁₁ N ₃ O ₂
Molecular Weight	145.16 g/mol
Appearance	White crystalline solid
Melting Point	280-282 °C (decomposes)
Solubility	Soluble in water.[8]
¹ H NMR (D ₂ O, 400 MHz)	δ 1.78 (quintet, 2H, J=7.2 Hz, -CH ₂ -CH ₂ -CH ₂ -), 2.25 (t, 2H, J=7.2 Hz, -CH ₂ -COOH), 3.15 (t, 2H, J=7.2 Hz, -NH-CH ₂ -CH ₂ -)
¹³ C NMR (D ₂ O, 100 MHz)	δ 27.5 (-CH ₂ -CH ₂ -CH ₂ -), 36.8 (-CH ₂ -COOH), 43.5 (-NH-CH ₂ -CH ₂ -), 159.5 (C=N), 185.0 (COOH)
Mass Spectrometry (ESI+)	m/z 146.0924 [M+H] ⁺

Experimental Protocols

Synthesis of 4-Guanidinobutanoic Acid from γ-Aminobutyric Acid (GABA)

This protocol describes the synthesis of **4-guanidinobutanoic acid** via the guanidinylation of γ-aminobutyric acid (GABA) using S-methylisothiurea sulfate.

Materials:

- γ-Aminobutyric acid (GABA)
- S-Methylisothiurea sulfate
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated
- Ethanol

- Deionized water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- pH meter or pH paper
- Beakers
- Büchner funnel and filter paper
- Rotary evaporator

Procedure:

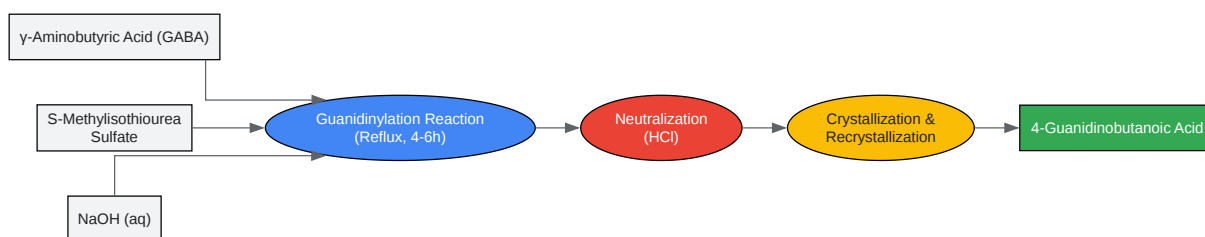
- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve γ -aminobutyric acid (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide.
- **Addition of Guanidinylation Agent:** To the stirred solution, add S-methylisothiurea sulfate (1.0-1.2 eq.) portion-wise.
- **Reaction:** Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
- **Neutralization:** After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture to pH 7.0 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath.
- **Crystallization and Isolation:**
 - Concentrate the neutralized solution under reduced pressure using a rotary evaporator to about one-third of its original volume.

- Cool the concentrated solution in an ice bath to induce crystallization.
- Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol.
- Purification:
 - Recrystallize the crude product from a minimal amount of hot water or a water/ethanol mixture to obtain pure **4-guanidinobutanoic acid**.^{[9][10][11]}
 - Dissolve the crude solid in the hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
 - Filter the purified crystals, wash with cold ethanol, and dry under vacuum.
- Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy (^1H and ^{13}C), and mass spectrometry.

Expected Yield: 60-75%

Visualizations

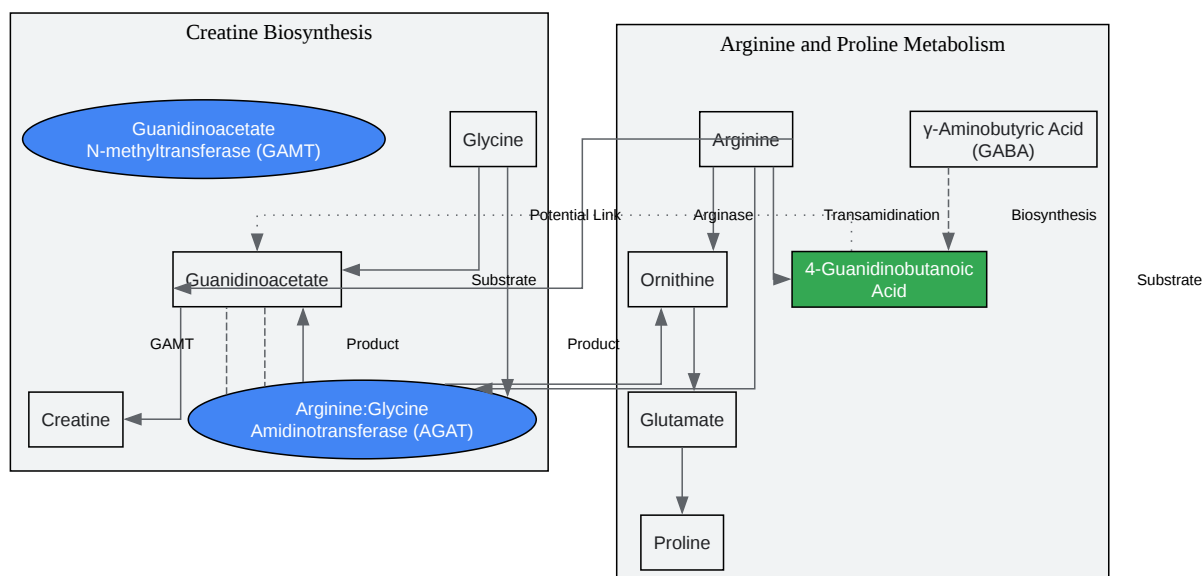
Synthesis Workflow



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Caption: Chemical synthesis workflow for **4-Guanidinobutanoic acid**.

Biological Signaling Pathway



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Caption: Involvement of **4-Guanidinobutanoic acid** in metabolic pathways.

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